4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-81-2
VCID: VC2714432
InChI: InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H
SMILES: CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl
Molecular Formula: C10H17Cl2N3
Molecular Weight: 250.17 g/mol

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

CAS No.: 1361115-81-2

Cat. No.: VC2714432

Molecular Formula: C10H17Cl2N3

Molecular Weight: 250.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride - 1361115-81-2

CAS No. 1361115-81-2
Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
IUPAC Name 4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H
Standard InChI Key XHVWITFBDYVTER-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl
Canonical SMILES CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl

Chemical Identity and Classification

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, registered under CAS number 1361115-81-2, is classified as a heterocyclic organic compound. It belongs to the broader family of pyrimidine derivatives, which are prevalent in many biological systems and pharmaceutical agents. The compound features a dihydrochloride salt formation that enhances its solubility in aqueous solutions, making it more suitable for biological assays and pharmaceutical formulations.

Structural Features and Properties

Molecular Structure

The compound consists of a pyrimidine ring with a methyl group at the 4-position and a piperidine group at the 2-position, with two hydrochloride groups forming the salt. This arrangement creates a molecularly complex structure with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions .

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇Cl₂N₃
Molecular Weight250.17 g/mol
IUPAC Name4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Physical FormWhite to off-white powder
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass249.0799529 Da
Storage TemperatureRoom temperature

The compound's dihydrochloride salt formation significantly enhances its solubility in aqueous media compared to its free base form, making it more suitable for biological applications and formulation development .

Chemical Identifiers

To facilitate database searches and cross-referencing in chemical libraries, several standardized identifiers are associated with this compound:

IdentifierValue
CAS Number1361115-81-2
PubChem CID71298676
MDL NumberMFCD21605926
InChIKeyXHVWITFBDYVTER-UHFFFAOYSA-N
SMILESCC1=NC(=NC=C1)C2CCNCC2.Cl.Cl

Synthesis and Preparation

The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves a multi-step process starting from appropriate pyrimidine and piperidine precursors. While specific synthetic routes may vary, the general approach often includes:

  • Preparation of a suitably substituted pyrimidine core

  • Introduction of the piperidine moiety through coupling reactions

  • Protection and deprotection steps to ensure selective functionalization

  • Salt formation using hydrogen chloride to produce the dihydrochloride form

Common solvents used in the synthesis include ethanol and acetic acid, with palladium catalysts often employed for hydrogenation steps. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity levels suitable for research applications.

Biological Activities and Mechanisms of Action

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride exhibits notable biological activities that make it valuable for pharmaceutical research. Its mechanism of action primarily involves interactions with specific biological targets, including various enzymes and receptors within cellular systems.

The compound's heterocyclic structure, with multiple nitrogen atoms strategically positioned, allows for hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate physiological pathways, potentially leading to therapeutic effects. Research indicates that compounds containing the pyrimidine-piperidine scaffold can interact with various biological targets, including kinases, which are critical enzymes involved in cellular signaling processes .

While the specific pharmacological profile of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride continues to be investigated, related compounds have demonstrated activities such as:

  • Enzyme inhibition properties

  • Receptor modulation capabilities

  • Potential anti-inflammatory effects

  • Possible antimicrobial activities

These properties make the compound a valuable starting point for medicinal chemistry efforts aimed at developing more potent and selective therapeutic agents.

Applications in Research

Medicinal Chemistry Applications

In medicinal chemistry, 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride serves as an important scaffold for developing novel bioactive compounds. Its heterocyclic structure provides opportunities for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Researchers often use this compound as a building block to create libraries of derivatives with potentially enhanced biological activities .

The compound's relatively simple structure, combined with multiple sites for potential modification, makes it an attractive starting point for structure-activity relationship (SAR) studies. By systematically varying substituents on both the pyrimidine and piperidine rings, researchers can identify structural features crucial for biological activity.

Pharmaceutical Research

In pharmaceutical research, this compound has been investigated for various therapeutic applications. While specific clinical applications remain under investigation, the pyrimidine-piperidine scaffold has shown promise in several therapeutic areas, including:

  • Potential kinase inhibition for cancer treatment

  • Modulation of neurotransmitter systems

  • Anti-inflammatory drug development

  • Antimicrobial agent research

The compound's ability to interact with multiple biological targets makes it valuable for drug discovery programs targeting complex diseases with multifactorial pathophysiology .

Comparison with Similar Compounds

4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride belongs to a larger family of pyrimidine derivatives with varying substituents and structural features. Comparing this compound with similar structures provides valuable insights into structure-activity relationships and potential applications.

CompoundMolecular FormulaKey Structural Differences
2-(piperidin-4-yl)pyrimidine dihydrochlorideC₉H₁₃N₃·2HClLacks the methyl group at position 4 of the pyrimidine ring
4-methyl-2-(4-piperidinyl)pyridine dihydrochlorideC₁₁H₁₆N₂·2HClContains a pyridine ring instead of pyrimidine
5-methyl-2-(piperidin-4-yl)pyrimidine dihydrochlorideC₁₀H₁₅N₃·2HClMethyl group at position 5 instead of position 4
2-methyl-5-(piperidin-4-yl)pyrimidineC₁₀H₁₅N₃Different arrangement of substituents on the pyrimidine ring

Analytical Methods and Characterization

Several analytical techniques are employed to characterize 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride and confirm its structural integrity:

Spectroscopic Analysis

Infrared (IR) spectroscopy helps identify characteristic functional groups, such as C=N bonds in the pyrimidine ring and N-H bonds in the piperidine moiety, providing complementary structural information .

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and elemental composition of the compound. The exact mass determination (249.0799529 Da) supports the molecular formula assignment and helps verify the compound's identity .

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